3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloromethyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its unique structure.
Medicine: Investigated for potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 3-Methyl-N-[2,2,2-trichloro-1-(2-fluoro-phenylamino)-ethyl]-butyramide include:
- 3-Methyl-N-[2,2,2-trichloro-1-(2-methoxy-phenylamino)-ethyl]-butyramide
- 3-Methyl-N-[2,2,2-trichloro-1-(2-nitro-phenylamino)-ethyl]-butyramide
- 3-Methyl-N-[2,2,2-trichloro-1-(2-iodo-phenylamino)-ethyl]-butyramide
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
Molecular Formula |
C13H16Cl3FN2O |
---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]butanamide |
InChI |
InChI=1S/C13H16Cl3FN2O/c1-8(2)7-11(20)19-12(13(14,15)16)18-10-6-4-3-5-9(10)17/h3-6,8,12,18H,7H2,1-2H3,(H,19,20) |
InChI Key |
HIWHVMYWSFSWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1F |
Origin of Product |
United States |
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